molecular formula C19H15ClFN3O2S B2603235 N'-(2-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 895784-49-3

N'-(2-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2603235
CAS No.: 895784-49-3
M. Wt: 403.86
InChI Key: SJAILQUQOOFAKH-UHFFFAOYSA-N
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Description

The compound N'-(2-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a diamide derivative featuring a thiazole core and substituted aromatic groups. Its structure comprises:

  • N'-(2-chlorophenyl): A 2-chlorophenyl group attached to the terminal amide nitrogen.
  • Thiazol-4-yl ethyl chain: A 1,3-thiazole ring substituted at position 2 with a 3-fluorophenyl group and connected via an ethyl linker to the central diamide.

The analysis below focuses on structural analogs to infer properties and activities.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c20-15-6-1-2-7-16(15)24-18(26)17(25)22-9-8-14-11-27-19(23-14)12-4-3-5-13(21)10-12/h1-7,10-11H,8-9H2,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAILQUQOOFAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps. One common method starts with the preparation of 2-chlorophenylamine and 3-fluorophenylthiourea. These intermediates undergo a series of reactions, including cyclization to form the thiazole ring and subsequent coupling reactions to introduce the ethanediamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups like nitro or halogen groups into the molecule.

Scientific Research Applications

N’-(2-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Use Source
N'-(2-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide Ethanediamide 2-Chlorophenyl (N'), 3-fluorophenyl (thiazole-2) Not reported N/A
G856-3480 (N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-{2-[4-CF₃-phenyl]-thiazol-4-yl}ethyl)diamide) Ethanediamide 2,3-Dihydrobenzodioxin (N'), 4-CF₃-phenyl (thiazole-2) Screening compound
N-[4-(2-Chlorophenyl)-thiazol-2-yl]-2-morpholinoacetamide Acetamide 2-Chlorophenyl (thiazole-4), morpholinoacetamide (thiazole-2) Not reported
FTBU-1 (Urea derivative) Urea 3-Fluorophenyl (ethyl chain), thiazol-4-yl (benzimidazole) Not reported
N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine Thiazol-2-amine 2-Chlorophenyl, diphenylmethyl, 4-phenyl Antibacterial, antifungal

Biological Activity

N'-(2-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of both chlorophenyl and fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Enzyme Inhibition : These compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : They may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
  • Cytotoxicity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Anticancer Activity

A study examining thiazole derivatives reported that compounds with similar structures demonstrated significant cytotoxicity against several cancer cell lines. For instance, one derivative showed an IC50 value of 1.8 µM/mL against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .

CompoundCell LineIC50 (µM/mL)
This compoundMCF-71.8 ± 0.02
DoxorubicinMCF-71.2 ± 0.005

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. A review highlighted that various thiazole-containing compounds exhibited activity against both Gram-positive and Gram-negative bacteria. The specific interactions and mechanisms are still under investigation but suggest a potential for development into antimicrobial agents .

Case Study 1: Cytotoxicity in Cancer Research

In a recent study focused on the synthesis of thiazole derivatives, researchers evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Study 2: Enzyme Inhibition

Another study investigated the enzyme-inhibitory effects of similar thiazole derivatives on alkaline phosphatase. The findings suggested that these compounds could serve as potential therapeutic agents for conditions requiring modulation of enzyme activity .

Q & A

Q. What are the recommended synthetic routes for preparing N'-(2-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

Thiazole Ring Formation : Use Hantzsch thiazole synthesis by condensing α-haloketones (e.g., 3-fluorophenyl-substituted derivatives) with thioureas under basic conditions.

Amide Coupling : React the thiazole-ethylamine intermediate with 2-chlorophenyl-substituted ethanedioyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol/acetone (1:1) for high-purity yields .
Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like unreacted thiourea or over-acylation.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of the thiazole ring and amide linkages. For example, the thiazole C-H proton typically resonates at δ 7.5–8.5 ppm, while amide protons appear at δ 8.0–10.0 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/S values .
  • X-ray Crystallography : Use SHELXL for structure refinement (if single crystals are obtainable). Hydrogen bonding motifs (e.g., N–H⋯N interactions) can stabilize crystal packing .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values).
  • Anticancer : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC50 determination) .
  • Dose-Response Curves : Use logarithmic concentration ranges (0.1–100 µM) and triplicate measurements to ensure reproducibility.
  • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only controls to rule out artifacts.

Advanced Research Questions

Q. How can computational methods predict the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Focus on the thiazole ring’s π-π stacking and the fluorophenyl group’s hydrophobic interactions .
  • QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) via ChemAxon or MOE to correlate with bioactivity data.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability to protein targets like EGFR or tubulin .

Q. What strategies resolve contradictions in crystallographic data for similar thiazole-amide derivatives?

  • Methodological Answer :
  • Twist Angle Analysis : Compare dihedral angles between the thiazole and aryl rings (e.g., ~61.8° in dichlorophenyl-thiazole derivatives) to identify steric or electronic distortions .
  • Hydrogen Bonding Networks : Use Mercury Software to analyze R22(8) motifs in SHELXL-refined structures. Inversion dimers may indicate packing stability .
  • Polymorph Screening : Vary solvent systems (e.g., DMF vs. acetone) during crystallization to isolate alternative polymorphs.

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Meta-Analysis : Compile IC50/MIC data from literature and apply ANOVA to identify outliers. Consider variables like assay protocols (e.g., serum concentration in cell culture).
  • Proteomic Profiling : Use LC-MS/MS to verify target engagement (e.g., kinase inhibition) and rule off-target effects.
  • Solubility Optimization : Adjust DMSO concentrations (≤0.1% v/v) to avoid false negatives due to precipitation .

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